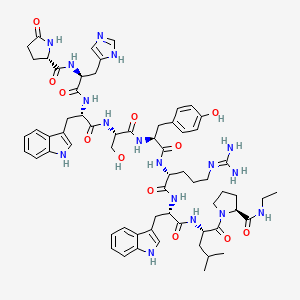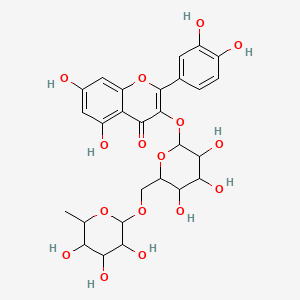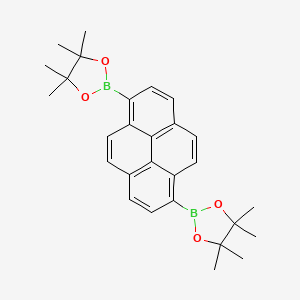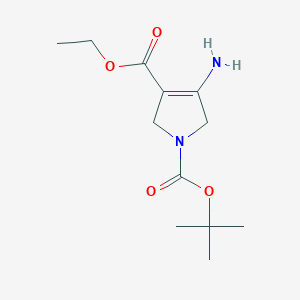
salmon gonadotropin releasing hormone D-arg6 analog ethyl amide
Übersicht
Beschreibung
Salmon Gonadotropin Releasing Hormone D-Arg6 Analog Ethyl Amide is a chemical substance with the molecular formula C64H83N17O12 . It is a liquid peptide preparation that contains an analog of salmon gonadotropin-releasing hormone (sGnRHa) and a brain neurotransmitter (dopamine) inhibitor .
Molecular Structure Analysis
The molecular structure of this compound is characterized by absolute stereochemistry . It has a molecular weight of 1,282.45 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C64H83N17O12 and a molecular weight of 1,282.45 .
Wissenschaftliche Forschungsanwendungen
Gonadotropin-releasing hormone (GnRH) plays a pivotal role across vertebrates, functioning as a key signal from the brain to stimulate the secretion of luteinizing hormone (LH) from the pituitary gland. In fish, particularly within the Cyprinidae family, two main forms of GnRH have been identified: chicken GnRH II and salmon GnRH. The latter, specifically the salmon gonadotropin-releasing hormone D-arg6 analog ethyl amide, is primarily used for its hypophysiotropic functions. This synthetic analog, with amino acid substitutions resistant to enzymatic degradation, significantly enhances the induction of LH secretion, offering a powerful tool for managing reproductive functions in aquatic species (Podhorec & Kouril, 2018).
Enhancing Reproductive Efficiency in Aquaculture
The application of salmon GnRH analogs in aquaculture has revolutionized the artificial reproduction processes of fish, particularly in species exhibiting reproductive dysfunctions under controlled conditions. The synthetic analogs' ability to mimic natural GnRH, yet with enhanced stability and effectiveness, facilitates the final oocyte maturation and ovulation, critical phases in gametogenesis. This advancement has not only improved the efficiency of breeding programs but also contributed to the conservation of endangered species by supporting their captive breeding (Podhorec & Kouril, 2018).
Wirkmechanismus
Target of Action
The primary target of the salmon gonadotropin releasing hormone D-arg6 analog ethyl amide is the pituitary gland . The compound specifically interacts with the gonadotropin-releasing hormone (GnRH) receptors in the pituitary, which play a crucial role in the regulation of reproductive processes .
Mode of Action
The compound, being an analog of salmon gonadotropin-releasing hormone (sGnRHa), mimics the action of the natural hormone . It binds to the GnRH receptors in the pituitary gland, triggering the release of stored gonadotropins . This release is further facilitated by a dopamine inhibitor present in the compound, which removes any inhibition of GnRH release .
Biochemical Pathways
Upon binding to the GnRH receptors, the compound initiates a cascade of biochemical reactions leading to the release of gonadotropins . These gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), then act on the gonads (ovaries in females and testes in males) to stimulate gamete maturation .
Result of Action
The primary result of the compound’s action is the stimulation of ovulation and spermiation in sexually mature fish . By triggering the release of gonadotropins, the compound effectively induces the final maturation of gametes, aiding in spawning .
Safety and Hazards
Care should be taken to avoid accidental contact or self-injection . In the event of accidental self-injection, medical advice should be sought immediately . It may be harmful if inhaled, ingested, or in case of eye or skin contact . Use in a well-ventilated area and wear gloves, goggles, and suitable protective clothing .
Biochemische Analyse
Biochemical Properties
Salmon gonadotropin releasing hormone D-arg6 analog ethyl amide plays a significant role in biochemical reactions related to reproduction. It interacts with gonadotropin-releasing hormone receptors (GnRHR) on the surface of pituitary cells. Upon binding to these receptors, it triggers a cascade of intracellular events leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones are essential for the maturation of gametes and the induction of ovulation in fish .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways by activating GnRHR, which in turn stimulates the production of cyclic AMP (cAMP) and inositol triphosphate (IP3). These secondary messengers play a crucial role in the regulation of gene expression and cellular metabolism. The compound also affects the expression of genes involved in steroidogenesis, leading to increased production of sex steroids such as estrogen and testosterone .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to GnRHR on the surface of pituitary cells. This binding activates G-proteins, which then stimulate adenylate cyclase to produce cAMP. The increase in cAMP levels activates protein kinase A (PKA), which phosphorylates target proteins involved in the release of LH and FSH. Additionally, the compound can activate phospholipase C (PLC), leading to the production of IP3 and diacylglycerol (DAG), which further propagate the signal .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity can decrease due to degradation by proteolytic enzymes. Long-term exposure to the compound can lead to desensitization of GnRHR, reducing its effectiveness in stimulating gonadotropin release. Studies have shown that repeated administration of the compound can maintain its effectiveness, but the timing and dosage need to be carefully controlled .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses can effectively induce gonadotropin release and spawning, while higher doses may lead to adverse effects such as overstimulation of the pituitary gland and disruption of normal reproductive cycles. Toxic effects at high doses include reduced fertility and potential damage to reproductive tissues .
Metabolic Pathways
This compound is involved in metabolic pathways related to reproduction. It interacts with enzymes such as adenylate cyclase and phospholipase C, which are crucial for the production of secondary messengers like cAMP and IP3. These messengers regulate various metabolic processes, including steroidogenesis and gamete maturation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through the bloodstream. It binds to GnRHR on the surface of target cells, facilitating its uptake and subsequent intracellular signaling. The compound’s distribution is influenced by its binding affinity to transport proteins and receptors, which determine its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is primarily at the plasma membrane, where it binds to GnRHR. This localization is crucial for its activity, as it allows the compound to interact with membrane-bound receptors and initiate intracellular signaling pathways. Post-translational modifications, such as phosphorylation, can also influence its localization and function .
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)51(25-35(2)3)79-58(88)48(27-37-30-70-43-13-7-5-11-41(37)43)76-55(85)45(15-9-23-69-64(65)66)74-57(87)47(26-36-17-19-40(83)20-18-36)75-61(91)52(33-82)80-59(89)49(28-38-31-71-44-14-8-6-12-42(38)44)77-60(90)50(29-39-32-67-34-72-39)78-56(86)46-21-22-54(84)73-46/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,87)(H,75,91)(H,76,85)(H,77,90)(H,78,86)(H,79,88)(H,80,89)(H4,65,66,69)/t45-,46+,47+,48+,49+,50+,51+,52+,53+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXUQVSYYFRRBD-OIAWHVPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H83N17O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873506 | |
| Record name | [D-Arg6,Pro9-NEt]Salmon GnRH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96497-82-4 | |
| Record name | 5-Oxo-pro-his-trp-ser-tyr-gly-trp-leu-pro-glynh2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096497824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [D-Arg6,Pro9-NEt]Salmon GnRH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 96497-82-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALMON GONADOTROPIN RELEASING HORMONE D-ARG6 ANALOG ETHYL AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHI058YG4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B3030748.png)


![6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B3030754.png)


![3-Methylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B3030760.png)



![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B3030767.png)